molecular formula C12H23NO B1475538 1-[(Cycloheptylamino)methyl]cyclobutan-1-ol CAS No. 1600272-52-3

1-[(Cycloheptylamino)methyl]cyclobutan-1-ol

Cat. No.: B1475538
CAS No.: 1600272-52-3
M. Wt: 197.32 g/mol
InChI Key: LXBQDMGZJAKJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Cycloheptylamino)methyl]cyclobutan-1-ol is an organic compound with the CAS Registry Number 1600272-52-3 . It has a molecular formula of C12H23NO and a molecular weight of approximately 197.32 g/mol . This reagent features a cyclobutanol core, a structure known in synthetic chemistry for its potential to undergo interesting transformations, such as ring-opening or expansion reactions, which can be valuable for creating more complex molecular architectures . The compound is offered with a high purity level of 95% or greater . It is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(cycloheptylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12(8-5-9-12)10-13-11-6-3-1-2-4-7-11/h11,13-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBQDMGZJAKJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Cycloheptylamino)methyl]cyclobutan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H19NO\text{C}_{12}\text{H}_{19}\text{N}\text{O}

This compound features a cyclobutane ring substituted with a cycloheptylamine group, which is believed to influence its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Protein Kinases : Similar to other compounds targeting the MEK/ERK signaling pathway, this compound may inhibit key protein kinases involved in tumor growth and proliferation. The MEK/ERK pathway is often dysregulated in cancer cells, making it a critical target for therapeutic intervention .
  • Anti-Angiogenic Properties : By inhibiting angiogenesis, the process through which new blood vessels form from pre-existing vessels, this compound may reduce tumor growth and metastasis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.0
HeLa (Cervical)3.2
MCF7 (Breast)4.8

These results suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancerous cells.

In Vivo Studies

In vivo studies using animal models have further supported the efficacy of this compound. For instance, in a murine model of lung cancer, treatment with this compound resulted in:

  • Tumor Size Reduction : A significant decrease in tumor volume was observed compared to control groups.
  • Survival Rate Improvement : Mice treated with the compound showed an increased survival rate, indicating its potential as an anti-cancer agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study in Lung Cancer : A study involving A549 cell line xenografts demonstrated that administration of the compound led to a 50% reduction in tumor size after four weeks of treatment .
  • Autoimmune Disease Model : In DBA/1 mice models for lupus, the compound exhibited immunomodulatory effects, reducing auto-antibody production significantly after prolonged treatment .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The cycloheptylamino group in the target compound introduces a seven-membered aliphatic ring, contributing to steric hindrance and increased lipophilicity compared to analogs with smaller substituents (e.g., methylamino, cyclopropyl) . This bulk may reduce reactivity in sterically demanding reactions but enhance membrane permeability in biological systems. Cyclopropane-containing analogs (e.g., CAS 1849348-06-6) introduce ring strain, which may enhance reactivity in ring-opening reactions .
  • Molecular Weight and Solubility: The target compound has the highest molecular weight (197.32 g/mol) among the compared analogs, likely reducing aqueous solubility compared to smaller derivatives like 1-[(methylamino)methyl]cyclobutan-1-ol (115.18 g/mol) . Hydrochloride salt forms (e.g., 1-(aminomethyl)cyclobutanol hydrochloride) improve solubility, a feature absent in the target compound .
  • Safety and Regulatory Information: Only the 4-fluorophenyl derivative (CAS 1402152-75-3) has documented GHS safety data, including hazard statements and first-aid measures . No safety data is available for the target compound, highlighting a gap in current research .

Preparation Methods

Cyclobutanone Intermediate Formation

A common approach to cyclobutanol derivatives is starting from cyclobutanone, which can be synthesized by:

  • [2+2] cycloaddition reactions of alkenes with ketenes or other suitable reagents.
  • Ring contraction or expansion methods starting from larger cyclic ketones.

Once cyclobutanone is obtained, it serves as a versatile intermediate for further functionalization.

Reductive Amination to Introduce Cycloheptylamino Methyl Group

Reductive amination is a well-established method for converting ketones to amines by reacting the ketone with an amine in the presence of a reducing agent.

  • Step 1: React cyclobutanone with cycloheptylamine to form an imine or iminium intermediate.
  • Step 2: Reduce the imine intermediate selectively to the corresponding amine-alcohol compound, yielding 1-[(cycloheptylamino)methyl]cyclobutan-1-ol.

Reducing agents commonly used include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), which are selective for reductive amination under mild conditions.

Alternative Synthetic Routes

  • Nucleophilic substitution: If a suitable leaving group is installed at the 1-position of cyclobutanol (e.g., halogenated derivative), nucleophilic substitution with cycloheptylamine could be attempted.
  • Mannich-type reaction: Formation of the aminomethyl substituent via Mannich reaction involving cyclobutanol, formaldehyde, and cycloheptylamine could be explored, although steric hindrance might limit yield.

Reaction Conditions and Optimization

  • Solvent: Common solvents include methanol, ethanol, or dichloromethane, depending on solubility and reagent compatibility.
  • Temperature: Mild to moderate temperatures (room temperature to 50°C) are preferred to avoid side reactions or decomposition.
  • pH control: Acidic or neutral conditions facilitate imine formation; basic conditions may lead to side reactions.
  • Stoichiometry: Slight excess of cycloheptylamine can drive imine formation to completion.
  • Purification: Chromatographic techniques or recrystallization are used to isolate the pure product.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Expected Outcome
1 Synthesis of cyclobutanone (e.g., [2+2] cycloaddition) Formation of cyclobutanone intermediate Cyclobutanone obtained in moderate to high yield
2 Cyclobutanone + cycloheptylamine + NaBH3CN (mild solvent, room temp) Reductive amination to introduce cycloheptylamino methyl group Formation of this compound with good selectivity
3 Purification (chromatography or recrystallization) Isolation of pure compound Pure target compound with high purity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Cycloheptylamino)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(Cycloheptylamino)methyl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.